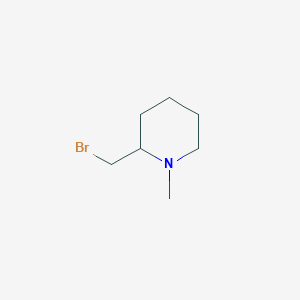

2-(Bromomethyl)-1-methylpiperidine

Description

BenchChem offers high-quality 2-(Bromomethyl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUCPVSXWXKPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic applications of 1-methyl-2-(bromomethyl)piperidine derivatives

Therapeutic Applications & Synthetic Utility of 1-Methyl-2-(Bromomethyl)Piperidine Derivatives

Executive Summary: The Lynchpin Intermediate

In the landscape of medicinal chemistry, 1-methyl-2-(bromomethyl)piperidine (CAS 60920-82-5 / 5292-21-7 for HBr salt) serves as a critical electrophilic building block.[1] It is the primary reagent used to install the (1-methylpiperidin-2-yl)methyl pharmacophore—a privileged structural motif found in agents targeting G-Protein Coupled Receptors (GPCRs) and voltage-gated ion channels.[1]

This guide analyzes the technical utility of this scaffold, moving beyond simple alkylation to explore its role in modulating lipophilicity (

Key Therapeutic Areas:

-

Neuropharmacology: Multi-target ligands for Alzheimer’s (AChE/MAO inhibitors) and antipsychotics.[1][2]

-

Cardiology: Class Ic antiarrhythmic analogues targeting

channels.[2] -

Antihistamines: H1-receptor antagonists requiring a steric, basic amine terminus.[1][2]

Pharmacophore Mechanics & Structure-Activity Relationships (SAR)

The (1-methylpiperidin-2-yl)methyl moiety functions as a "flexible anchor."[1] Unlike the rigid quinuclidine ring found in some antimuscarinics, the piperidine ring allows for chair-boat conformational adaptation, enabling induced-fit binding.[1][2]

Mechanistic Contributions:

-

Cationic Interaction: The tertiary nitrogen is protonated at physiological pH (

), allowing it to form ionic bonds with anionic aspartate residues in GPCR binding pockets (e.g., -

Steric Shielding: The 2-methyl substitution (relative to the nitrogen) introduces steric bulk that can enhance selectivity for specific receptor subtypes (e.g., differentiating Muscarinic M2 vs. M3).[1][2]

-

Metabolic Stability: The

-methyl group blocks rapid deamination, although it introduces a site for

Figure 1: Synthetic pathway and pharmacophoric interaction of the piperidine scaffold.[1][2]

Therapeutic Case Studies

Case Study A: Multi-Target Ligands for Alzheimer’s Disease

Recent research has utilized the (1-methylpiperidin-2-yl)methyl group to create "hybrid" molecules that simultaneously inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[1][2]

-

Mechanism: The piperidine ring mimics the choline moiety of acetylcholine, binding to the catalytic anionic site (CAS) of AChE.[1][2]

-

Example: Derivatives related to MBA-159 . The bromide is used to alkylate a phenolic hydroxyl group on a benzimidazole core, linking the antioxidant moiety with the cholinergic moiety.

-

Outcome: Improved cognitive function in murine models due to dual-action and high BBB permeability (Polar Surface Area < 70 Ų).[1][2]

Case Study B: Antiarrhythmic Agents (Sodium Channel Blockers)

The scaffold is structurally homologous to the piperidine ring in Flecainide and Encainide .[1][2]

-

Role: The basic nitrogen blocks the pore of the

channel in the open state.[1] -

Modification: Using 1-methyl-2-(bromomethyl)piperidine allows for the synthesis of N-methylated analogues, which alters the "on-off" kinetics of channel blockade, potentially reducing pro-arrhythmic side effects associated with slow dissociation.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-(bromomethyl)piperidine Hydrobromide

Note: This compound is unstable as the free base (prone to dimerization/polymerization) and is best stored as the HBr salt.[1][2]

Reagents: (1-Methylpiperidin-2-yl)methanol (10.0 g), Phosphorus Tribromide (

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.

-

Dissolution: Dissolve (1-Methylpiperidin-2-yl)methanol in dry DCM and cool to 0°C in an ice bath.

-

Bromination: Add

dropwise over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic. -

Reflux: Once addition is complete, warm to room temperature and then reflux for 2 hours to ensure conversion of the sterically hindered primary alcohol.

-

Quench: Cool to 0°C and carefully quench with saturated

(gas evolution!). -

Extraction: Extract with DCM (3 x 50 mL). Dry organic layer over

.[1] -

Salt Formation: Bubble dry HBr gas into the DCM solution or add 48% HBr/AcOH to precipitate the hydrobromide salt.[1][2]

-

Yield: Filter the white crystalline solid. Expected yield: 85-90%.

Protocol 2: General -Alkylation of Phenols (Drug Synthesis)

Objective: Attach the piperidine scaffold to a bioactive phenol (e.g., for CNS active ethers).[1][2][3]

Reagents: Phenol derivative (1.0 eq), 1-Methyl-2-(bromomethyl)piperidine HBr (1.2 eq), Cesium Carbonate (

-

Activation: In a reaction vial, combine the phenol and

in ACN. Stir at RT for 30 mins to generate the phenoxide. -

Alkylation: Add the piperidine bromide salt directly to the suspension.

-

Heating: Heat to 60-80°C for 12-18 hours. Monitor by LC-MS for the consumption of the phenol.[1]

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: The basic product is purified via Flash Chromatography (DCM:MeOH:NH3 system) or by acid-base extraction.[1][2]

Quantitative Data Summary

| Parameter | Value / Range | Relevance |

| Molecular Weight | 192.10 g/mol (Bromide) | Low MW allows for "fragment-based" design.[1][2] |

| ClogP (Fragment) | ~1.2 - 1.5 | Lipophilic enough for CNS penetration but soluble.[1][2] |

| pK_a (Piperidine N) | 9.1 - 9.6 | Predominantly ionized at pH 7.4 (good for ionic binding).[1][2] |

| Bond Length (C-Br) | ~1.94 Å | Weak bond, highly reactive to nucleophiles.[1] |

| Reactivity Profile | Primary alkyl halide, but steric hindrance from ring requires heat.[1][2] |

References

-

BenchChem. (2025).[1][4][5][6] 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Retrieved from [1][2]

-

Bautista-Aguilera, O. M., et al. (2025).[1] N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.[1] Digital CSIC. Retrieved from [1][2]

-

Iorio, M. A., et al. (1991).[1][2] Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry, 34(8), 2615-2623.[1] Retrieved from

-

Organic Syntheses. (2024). Preparation of Piperidines via Alkylation. Organic Syntheses, Coll.[1][2] Vol. 10. Retrieved from [1][2]

Sources

Strategic Synthesis and Functionalization of Piperidine Scaffolds in Drug Discovery

Executive Summary: The Pharmacophore Privilege

The piperidine ring is not merely a structural linker; it is a privileged pharmacophore found in over 70 FDA-approved small molecule drugs, including blockbusters like Donepezil (Alzheimer’s), Fentanyl (analgesic), and Raloxifene (SERM). Its ubiquity stems from its ability to modulate physicochemical properties—specifically lipophilicity (

For the medicinal chemist, the challenge has shifted from simple ring construction to stereoselective functionalization and late-stage diversification . This guide moves beyond textbook reactions to address the practical realities of synthesizing high-value piperidine intermediates, focusing on overcoming catalyst poisoning during hydrogenation and achieving site-selectivity in C-H activation.

Strategic Synthesis Map

The following decision matrix outlines the primary synthetic routes based on the target substitution pattern.

Figure 1: Strategic decision matrix for piperidine synthesis based on target complexity.

Critical Protocol A: Asymmetric Hydrogenation of Pyridines

The direct reduction of pyridines is the most atom-economical route to chiral piperidines. However, this method historically suffers from catalyst poisoning due to the strong

The Solution: Use of Iridium(III) complexes with chiral phosphine/phosphoramidite ligands, often activated by iodine or weak acids to sequester the product amine.

Mechanism of Action

The mechanism involves a stepwise reduction where the aromaticity is broken via a 1,4-hydride addition, followed by tautomerization and a final enantioselective 1,2-addition.[1]

Figure 2: Mechanistic pathway for Iridium-catalyzed pyridine hydrogenation.

Detailed Workflow

Target: 2-Aryl-piperidines (e.g., 2-phenylpiperidine) Reference Standard: Based on protocols by Lefort et al.[2][1] and Cramer et al.[2][3] [1, 2].

-

Catalyst Preparation (In-Situ):

-

Substrate Activation:

-

Add the 2-substituted pyridine (1.0 equiv).[2]

-

Critical Additive: Add

(5-10 mol%) or Benzyl Bromide.[2] -

Why? The additive forms a transient pyridinium salt or oxidizes the Ir-precatalyst to the active Ir(III) species. It also helps prevent the product amine from binding irreversibly to the metal center.

-

-

Hydrogenation:

-

Workup & Purification:

-

Vent

. Concentrate solvent.[2] -

Basification: The product is likely a salt (HI salt if Iodine used). Treat with aq. NaOH (2M) to release the free base.

-

Extract with DCM.[2]

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column). Expect >90% ee for 2-aryl substrates.[2]

-

Critical Protocol B: De Novo Synthesis of 4-Piperidones

4-Piperidones are versatile intermediates for analgesics (Fentanyl family) and antihistamines.[2] While the Petrenko-Kritschenko (double Mannich) is faster, the Dieckmann Cyclization offers higher purity for GMP applications.

Comparative Data: Synthesis Routes

| Feature | Petrenko-Kritschenko (Mannich) | Dieckmann Cyclization |

| Precursors | Acetone dicarboxylic acid + Amine + Aldehyde | Bis(2-alkoxyethyl)amine esters |

| Step Count | 1 (One-pot) | 2-3 (Cyclization + Decarboxylation) |

| Yield | Moderate (40-60%) | High (>80%) |

| Scalability | High (Exothermic) | High (Controlled) |

| Impurity Profile | Complex (Polymeric byproducts) | Clean (Easy ester hydrolysis) |

Protocol: Dieckmann Cyclization for N-Benzyl-4-Piperidone[1]

Source Grounding: Adapted from classic methodologies and recent process patents [3, 4].[2]

-

Diester Formation:

-

Cyclization (The Critical Step):

-

Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[2] Do not use weaker bases.

-

Solvent: Anhydrous Toluene or THF.[2]

-

Procedure: Add the diester dropwise to a suspension of NaH (1.2 equiv) at reflux.

-

Observation: Evolution of

gas and formation of a thick slurry (the enolate salt). -

Quench: Cool to 0°C, quench with Glacial Acetic Acid.

-

-

Decarboxylation:

Advanced Functionalization: Site-Selective C-H Activation

Functionalizing the piperidine ring after synthesis is the frontier of drug discovery. The challenge is distinguishing between the

-

C2 Functionalization (

-Lithiation/Arylation):-

Requires N-protection (Boc/Cbz) to utilize the "Dipole Stabilization" effect.[2]

-

Reagent: s-BuLi / TMEDA at -78°C generates the

-lithio species, which can be trapped with electrophiles.[2] -

Recent Advance: Photoredox catalysis (Ir-based) allows for decarboxylative arylation at C2 under mild conditions [5].[2]

-

-

C3 Functionalization (The "Remote" Challenge):

References

-

Lefort, L. et al. (2016).[1] A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Advanced Synthesis & Catalysis. Link

-

Despois, A. & Cramer, N. (2025).[6] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Link

-

Vardanyan, R. & Hruby, V. (2016). Synthesis of Essentials of Pharmaceutical Chemistry: Piperidine Derivatives. Elsevier.[2] Link

-

Patent WO2022195497A1. (2022).[2] Process for the preparation of 4-piperidone HCl hydrate. Google Patents. Link

-

McNally, A. et al. (2024).[2] Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science. Link

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of bromomethyl group in N-methylpiperidine rings

Technical Guide: Reactivity & Stability Profile of Bromomethyl- -methylpiperidines

Executive Technical Summary

The Core Instability: The bromomethyl-

The "Salt Rule": In their protonated forms (hydrobromide or hydrochloride salts), these compounds are kinetically stable solids. The protonation of the nitrogen (

The "Free Base" Hazard: Upon neutralization (free-basing), the amine becomes nucleophilic. Depending on the position of the bromomethyl group (2, 3, or 4), the molecule undergoes rapid intramolecular cyclization to form bicyclic quaternary ammonium salts. This reaction is often exothermic and irreversible, leading to complete consumption of the starting material.

| Isomer | Reactive Intermediate/Product | Ring System Formed | Kinetic Profile |

| 2-Bromomethyl | Aziridinium Ion | 1-azabicyclo[4.1.0]heptane | Extremely Fast (High Strain) |

| 3-Bromomethyl | Azetidinium Ion | 1-azabicyclo[3.1.1]heptane | Moderate/Fast (High Strain) |

| 4-Bromomethyl | Quinuclidinium Salt | 1-azabicyclo[2.2.2]octane | Fast (Thermodynamically Favored) |

Mechanistic Profiling & Reactivity Pathways

The reactivity is governed by the ring size of the transition state and the strain of the resulting bicyclic system.

The 4-Bromomethyl Pathway (Quinuclidine Formation)

This is the most chemically significant pathway due to the utility of the product.

-

Mechanism: The piperidine ring adopts a boat or twist-boat conformation, bringing the nitrogen lone pair into proximity with the backside of the C4-methylene carbon.

-

Outcome: Displacement of the bromide yields the 1-methylquinuclidinium cation (1-azabicyclo[2.2.2]octane).

-

Thermodynamics: Unlike the 2- and 3- isomers, the formed [2.2.2] system is relatively low-strain (comparable to the chair cyclohexane). Consequently, this cyclization is practically irreversible and occurs spontaneously if the free base is left in solution.

The 3-Bromomethyl Pathway (Azetidinium Formation)

-

Mechanism: The nitrogen attacks the

-carbon (relative to N). -

Outcome: Formation of a 1-azabicyclo[3.1.1]heptane cation (an azetidinium species).

-

Reactivity: This bicyclic system is highly strained. While it forms readily, it is also a potent electrophile. In the presence of external nucleophiles, it can undergo ring-opening at either the bridgehead or the methylene carbon, leading to complex mixtures of rearranged piperidines or azepines.

The 2-Bromomethyl Pathway (Aziridinium Formation)

-

Mechanism: The nitrogen attacks the

-carbon. -

Outcome: Formation of a 1-azabicyclo[4.1.0]heptane cation (an aziridinium species).

-

Reactivity: This is a classic "neighboring group participation" (NGP) scenario. The resulting aziridinium ion is extremely unstable and highly toxic (similar to nitrogen mustards). It acts as a "hot" electrophile, reacting non-selectively with solvent or biological nucleophiles (DNA alkylation risk).

Visualizing the Cyclization Pathways

Figure 1: Divergent reactivity pathways of bromomethyl-piperidine isomers upon free-basing. Red nodes indicate high-energy/hazardous intermediates; Blue indicates a thermodynamically stable cyclized product.

Experimental Protocols & Handling

Storage and Stability[1][2][3]

-

Standard: Store exclusively as the hydrobromide (HBr) or hydrochloride (HCl) salt.

-

Conditions: Keep desiccant-dry at 2–8°C. Moisture absorption can lead to local dissolution, partial deprotonation, and slow degradation.

-

Shelf-Life: Salts are stable for >2 years under argon/nitrogen.

"In Situ" Free-Basing Protocol

Critical Rule: Never isolate the free base as a neat oil. It will polymerize or cyclize exothermically. Always generate it in situ in the presence of the reacting electrophile or nucleophile.

Workflow for Nucleophilic Substitution (e.g., displacing Br with a nucleophile):

-

Suspension: Suspend the piperidine-HBr salt in the reaction solvent (e.g., DMF, CH

CN). -

Base Addition: Add a non-nucleophilic base (e.g., DIPEA,

) only after the external nucleophile is present in the mixture. -

Temperature: Keep the reaction at 0°C during the base addition to suppress intramolecular cyclization rates relative to the desired intermolecular substitution.

Workflow for Quinuclidine Synthesis (Intentional Cyclization):

-

Dissolution: Dissolve 4-bromomethyl-1-methylpiperidine HBr in water or methanol.

-

Basification: Add NaOH (1.1 equiv) dropwise.

-

Extraction? NO. Do not extract. The product is a quaternary salt (quinuclidinium bromide) and will remain in the aqueous phase.

-

Isolation: Evaporate solvent or precipitate the quaternary salt using acetone/ether.

Safety & Toxicology (E-E-A-T)

Alkylating Potential

Researchers must treat these compounds with the same biosafety protocols used for nitrogen mustards .

-

Mechanism: The 2- and 3- isomers form aziridinium/azetidinium ions that mimic the reactive species of mustard gas. They can alkylate DNA (guanine N7 position), leading to mutagenicity.

-

Handling: Double-glove (Nitrile/Laminate), work in a fume hood, and use a quenching bath (10% sodium thiosulfate) for all glassware.

Decontamination

Spills of the free base or solutions should be treated immediately with a nucleophile to open the strained rings harmlessly.

-

Solution: 10% Sodium Thiosulfate (

) in water. -

Action: The thiosulfate anion is a soft nucleophile that rapidly opens aziridinium/azetidinium rings, neutralizing their electrophilicity.

References

-

Grob, C. A. (1969). "Mechanisms and Stereochemistry of Heterolytic Fragmentation." Angewandte Chemie International Edition, 8(8), 535-546. Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 4-(Bromomethyl)-1-methylpiperidine hydrobromide." Link

-

Bairamov, M. A., et al. (1998). "1-Bromo-3,3-bis(2-bromoethyl)alkanes: Precursors to 4-Substituted Quinuclidines." Synthetic Communications, 28(3), 529-539. Link

-

Couty, F., et al. (2012). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." European Journal of Organic Chemistry, 2012(18), 3323-3340. Link

-

D'Hooghe, M., et al. (2012). "Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines." The Journal of Organic Chemistry, 77(7), 3181-3190. Link

An In-depth Technical Guide to 2-(Bromomethyl)-1-methylpiperidine: From Synthesis to Application in Drug Discovery

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and basic nitrogen atom allow it to engage in critical interactions with biological targets, making it an invaluable component in drug design. This technical guide delves into the history, synthesis, and application of a specific, highly versatile derivative: 2-(bromomethyl)-1-methylpiperidine. While not a therapeutic agent itself, this compound has emerged as a pivotal reactive intermediate, a key building block that enables the incorporation of the 1-methylpiperidin-2-ylmethyl moiety into potential drug candidates. We will explore the causal logic behind its synthesis, detail its primary application in the N-alkylation of drug precursors, and provide field-proven protocols for its preparation and use, offering a comprehensive resource for researchers and professionals in drug development.

The Emergence of a Versatile Synthetic Intermediate

The history of 2-(bromomethyl)-1-methylpiperidine is not one of a singular discovery but rather of its gradual recognition as an essential tool for synthetic and medicinal chemists. Its value lies in its bifunctional nature: a stable, saturated heterocyclic ring system combined with a reactive bromomethyl group. This configuration makes it an ideal electrophile for introducing the 1-methylpiperidin-2-ylmethyl group onto a nucleophilic center, a common strategy in the diversification of lead compounds in drug discovery programs.[3]

The piperidine nitrogen provides a basic handle that can be crucial for aqueous solubility and for forming salt bridges with acidic residues in protein targets, while the 2-substituted pattern offers a specific vector for exploring chemical space and optimizing ligand-receptor interactions. The development of synthetic routes to its chloro- and bromo-derivatives was a direct response to the need for reliable methods to install this valuable pharmacophore.

Synthesis of the Key Intermediate: 2-(Halomethyl)-1-methylpiperidine

The most direct and common precursor for 2-(bromomethyl)-1-methylpiperidine is the corresponding alcohol, (±)-1-methyl-2-piperidinemethanol. This starting material is readily accessible through the reduction of N-methylpipecolic acid or its esters. The conversion of the primary alcohol to a halide transforms a poor leaving group (hydroxide) into an excellent one (bromide or chloride), activating the molecule for nucleophilic substitution reactions.

Rationale for Halogenation

The choice of halogenating agent is critical and dictated by factors such as reactivity, cost, and safety.

-

Thionyl chloride (SOCl₂) is frequently used for preparing the chloro-analogue, 2-(chloromethyl)-1-methylpiperidine. The reaction proceeds via a chlorosulfite ester intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify work-up as they are easily removed from the reaction mixture.[4]

-

Phosphorus tribromide (PBr₃) is a standard choice for converting primary alcohols to the corresponding bromides. It is highly effective, but the work-up involves quenching the excess reagent and removing the phosphorous acid byproducts.

The bromo-derivative is generally more reactive than the chloro-derivative in subsequent Sₙ2 reactions due to bromide being a better leaving group than chloride. This enhanced reactivity can be advantageous for reactions with less nucleophilic substrates or when milder reaction conditions are desired.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1-methylpiperidine Hydrobromide

This protocol details the conversion of (±)-1-methyl-2-piperidinemethanol to its corresponding bromide, isolated as a stable hydrobromide salt.

Materials:

-

(±)-1-Methyl-2-piperidinemethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrogen bromide (HBr) solution in acetic acid

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere inlet (nitrogen or argon), add (±)-1-methyl-2-piperidinemethanol (1.0 eq) dissolved in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base of 2-(bromomethyl)-1-methylpiperidine.

-

For purification and stable storage, dissolve the crude oil in a minimal amount of diethyl ether and add a solution of HBr in acetic acid (1.1 eq) dropwise with stirring.

-

The hydrobromide salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure product.

Core Application: N-Alkylation in Drug Synthesis

The primary utility of 2-(bromomethyl)-1-methylpiperidine is as an alkylating agent to form a new carbon-nitrogen bond. This reaction, a classic Sₙ2 nucleophilic substitution, is fundamental in building the molecular complexity required for modern pharmaceuticals.

Mechanistic Causality in N-Alkylation

The success of the alkylation reaction hinges on several factors:

-

Nucleophile Strength: The reaction is most efficient with strong nucleophiles, such as primary or secondary amines. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromomethyl group.

-

Base: A non-nucleophilic base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction.[5] Without a base, the newly formed HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or hindered organic bases like N,N-diisopropylethylamine (DIPEA).

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is typically used. These solvents can dissolve the ionic reagents and stabilize the transition state of the Sₙ2 reaction without solvating the nucleophile so strongly that its reactivity is diminished.

General Protocol: N-Alkylation with a Secondary Amine

This protocol describes a representative procedure for coupling 2-(bromomethyl)-1-methylpiperidine with a generic secondary amine (R₂NH), a common step in constructing drug candidates.

Materials:

-

2-(Bromomethyl)-1-methylpiperidine (or its HBr salt)

-

Secondary amine (R₂NH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN) or DMF

-

Standard work-up and purification reagents

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the secondary amine (R₂NH) (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Add anhydrous acetonitrile to the flask.

-

If starting with the hydrobromide salt of the alkylating agent, add 2-(bromomethyl)-1-methylpiperidine HBr (1.1 eq) directly to the mixture. If using the free base, add it (1.1 eq) dropwise as a solution in acetonitrile.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C to increase the reaction rate, especially for less reactive amines.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the key transformations discussed. Yields are representative and can vary based on the specific substrate and reaction scale.

| Transformation | Starting Material | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Chlorination | 2-(Hydroxymethyl)morpholine | SOCl₂, Pyridine | DCM | 0 to RT | 85-95 | [4] |

| N-Alkylation | Piperidin-2-ylmethyl acetate | Alkyl Halide, K₂CO₃ | DMF | RT to 70 | 70-90 | [6] |

| N-Alkylation | Secondary Amine | 2-(Halomethyl)piperidine, K₂CO₃ | Acetonitrile | RT to 80 | 65-88 | [5][7] |

Conclusion

2-(Bromomethyl)-1-methylpiperidine exemplifies a class of reagents whose history is written in its application. While it may not have a celebrated moment of discovery, its role in the synthesis of novel chemical entities is undeniable. By providing a reliable and efficient means of introducing the 1-methylpiperidin-2-ylmethyl scaffold, it has empowered medicinal chemists to systematically explore structure-activity relationships and optimize drug candidates. The protocols and mechanistic insights provided in this guide underscore the fundamental chemical principles that make this building block a powerful tool in the ongoing quest for new and improved therapeutics. Understanding the synthesis and reactivity of such key intermediates is essential for any researcher or professional dedicated to the field of drug development.

References

-

Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

-

Rice University. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

-

Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1033. [Link]

-

Wang, L., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 16(23), 3907-3911. [Link]

-

Singh, S. B. (2018). 2-Substituted and 1,2-Disubstituted Piperidines. In Bioactive Heterocyclic Compound Classes. John Wiley & Sons. [Link]

-

Singh, A. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

-

PlantaeDB. (n.d.). 1-[(2R)-1-methylpiperidin-2-yl]butan-2-one. [Link]

-

Fallani, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 1. [Link]

-

Wikipedia. (n.d.). 1-Methylpiperidine. [Link]

-

Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. [Link]

-

Total Synthesis. (2024, May 4). This Drug Synthesis is Literally Breathtaking | Medicinal Chemistry & Organic Synthesis [Video]. YouTube. [Link]

-

Sugimoto, K., et al. (2020). Synthesis and Cytotoxic Evaluation of N-Alkyl-2-halophenazin-1-ones. ACS Omega, 5(42), 27494-27501. [Link]

-

Smirnova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

Sources

Solubility profile of 2-(Bromomethyl)-1-methylpiperidine in organic solvents

[1][2]

Executive Summary

2-(Bromomethyl)-1-methylpiperidine (typically supplied as the hydrobromide salt, CAS 1390654-84-8 or related isomers) acts as a potent electrophile in organic synthesis.[1][2] Its solubility profile is non-linear; it is governed not just by polarity but by its intrinsic instability in solution.[2]

-

The Core Challenge: In the free base form, this compound is a "suicide substrate." It spontaneously cyclizes to form a bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane), which is the active species responsible for both its utility (alkylation) and its degradation (dimerization, hydrolysis, or ring expansion to azepanes).[1][2]

-

Operational Rule: Solubility cannot be decoupled from stability. Solvents that dissolve the salt well (e.g., water, methanol) often accelerate its decomposition via solvolysis.

Physicochemical Properties

The commercially available form is the hydrobromide salt, which stabilizes the amine and prevents autocyclization.

| Property | Data / Description |

| Chemical Structure | Piperidine ring with an N-methyl group and a 2-bromomethyl substituent.[1][2] |

| Molecular Weight | 192.10 g/mol (Free Base) / ~273.01 g/mol (HBr Salt) |

| Physical Form | White to off-white crystalline solid (HBr Salt).[1][2] |

| pKa (Approx.) | ~10.5 (Piperidine nitrogen).[1][2] |

| Active Species | Aziridinium Ion (formed in situ from free base).[1][2] |

| Storage | Hygroscopic.[1][2] Store at 2–8°C under inert atmosphere (Ar/N₂). |

Solubility & Stability Matrix

The following table categorizes solvents based on their ability to dissolve the Hydrobromide Salt and the stability of the compound within that medium.

Quantitative & Qualitative Profile (HBr Salt)

| Solvent Class | Specific Solvent | Solubility (Salt) | Stability | Technical Recommendation |

| Polar Protic | Water | High (>50 mg/mL) | Low | Do not store. Rapid hydrolysis to the alcohol (2-hydroxymethyl derivative) via aziridinium intermediate.[1][2] |

| Polar Protic | Methanol / Ethanol | High | Low | Avoid. Causes solvolysis (methanolysis) and potential ring expansion to methoxy-azepanes.[1][2] |

| Polar Aprotic | DMSO / DMF | High | Moderate | Preferred for Reactions. Good solubility for Sn2 reactions.[1][2] Keep anhydrous to prevent hydrolysis.[2] |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Moderate | Ideal for Rearrangement. Often promotes aziridinium formation and subsequent ring expansion (thermodynamic control).[1][2] |

| Chlorinated | Dichloromethane (DCM) | Low (Salt) / High (Free Base) | High (Short-term) | Extraction Solvent. Use to extract the free base from aqueous alkali immediately before use.[1][2] |

| Non-Polar | Diethyl Ether / Hexane | Insoluble | High | Anti-Solvent. Use to precipitate the salt during purification or recrystallization.[1][2] |

| Esters | Ethyl Acetate | Very Low | High | Wash Solvent. Used to wash the solid salt to remove non-polar impurities.[1][2] |

Mechanistic Deep Dive: The Aziridinium Pathway

Understanding the solubility profile requires analyzing the Aziridinium Ion mechanism. When the free base is generated (or if the salt dissociates in a non-acidic solvent), the nitrogen lone pair attacks the adjacent carbon bearing the bromine.

Reaction Pathway Diagram

This diagram illustrates the "Solubility Paradox": dissolving the compound in a nucleophilic solvent (like MeOH) triggers a reaction cascade.[1][2]

Figure 1: The degradation and reactivity pathway.[1][2][3] In solution, the free base exists in equilibrium with the aziridinium ion. Nucleophilic solvents (water, alcohols) intercept this ion, leading to decomposition.

Technical Workflows & Protocols

Protocol A: Handling for Synthesis (In Situ Free Basing)

Use this protocol when the free base is required for a reaction in a non-polar solvent (e.g., DCM).

-

Dissolution: Suspend the HBr salt (1 equiv) in Dichloromethane (DCM) (10 mL/g).

-

Neutralization: Add an equal volume of cold saturated NaHCO₃ or 1M NaOH .[1][2]

-

Extraction: Shake vigorously for 30 seconds. Separate the organic layer.[1][2]

-

Drying: Dry the DCM layer over anhydrous MgSO₄ or Na₂SO₄ for <5 minutes.[1][2]

-

Usage: Filter and use the DCM solution immediately in the subsequent reaction step. Do not concentrate to dryness , as the concentrated oil is unstable.[1]

Protocol B: Recrystallization / Purification

Use this protocol to purify the HBr salt if it becomes yellow/degraded.[1]

-

Solvent Choice: Use a mixture of Ethanol (minimal) and Diethyl Ether .[1][2]

-

Dissolution: Dissolve the crude salt in the minimum amount of warm Ethanol (or Isopropanol).

-

Precipitation: Slowly add Diethyl Ether (anti-solvent) until turbidity persists.

-

Cooling: Cool to 4°C. The salt should crystallize out, leaving impurities in the mother liquor.

-

Wash: Filter and wash the solid with cold Acetone or Ether.[1][2]

Safety & Toxicology (E-E-A-T)

-

Vesicant Hazard: As a nitrogen mustard analog, this compound is a potential alkylating agent .[1][2] It can cause severe skin burns, blisters, and DNA damage.

-

Inhalation: Dust from the salt is highly irritating to the respiratory tract.[1]

-

Neutralization: Spills should be treated with a dilute solution of nucleophile (e.g., sodium thiosulfate) to quench the alkylating potential before cleaning.

References

-

Sigma-Aldrich. 2-(Bromomethyl)-1-methylpiperidine hydrobromide Product Sheet.Link[1][2]

-

D'hooghe, M., et al. (2012). Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines.[1][2][4] Journal of Organic Chemistry.[1][2][4] (Demonstrates solvent effects on aziridinium rearrangement). Link[1][2]

-

Cossy, J., et al. (2014). Ring Expansion of Prolyl Derivatives to Azepanes.[1][2] Organic Letters.[1][2][5] (Mechanistic insight into piperidine/pyrrolidine ring expansions). Link[1][2]

-

PubChem. Compound Summary: 2-(Bromomethyl)-1-methylpiperidine.[1][2] National Library of Medicine.[1][2] Link[1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(Bromomethyl)-1-methylpiperidine | C7H14BrN | CID 51000338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. Solvent-controlled selective transformation of 2-bromomethyl-2-methylaziridines to functionalized aziridines and azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Technical Whitepaper: Comparative Analysis of 2-(Halomethyl)-1-methylpiperidines in Pharmaceutical Synthesis

This technical guide details the critical differences between 2-(Bromomethyl)-1-methylpiperidine and its chloro-analog , focusing on their mechanistic behaviors, reactivity profiles, and implications for pharmaceutical synthesis.

Executive Summary

In the synthesis of piperidine-containing pharmaceuticals (e.g., phenothiazines, antihistamines), the choice between 2-(Bromomethyl)-1-methylpiperidine (Bromo-MP) and 2-(Chloromethyl)-1-methylpiperidine (Chloro-MP) is not merely a matter of reaction rate. It is a strategic decision that impacts impurity profiles, process safety, and yield.

While the Bromo-MP analog offers superior electrophilicity, allowing for milder reaction conditions, it introduces a heightened risk of aziridinium-mediated rearrangements , potentially yielding unwanted azepane (7-membered ring) byproducts. The Chloro-MP analog, while requiring more forcing conditions, offers greater thermal stability and a more controllable impurity profile.

Structural & Electronic Properties

The fundamental difference lies in the carbon-halogen bond dynamics.[1] The C-Br bond is significantly weaker and longer than the C-Cl bond, resulting in a lower activation energy for nucleophilic substitution.

| Property | 2-(Bromomethyl)-1-methylpiperidine | 2-(Chloromethyl)-1-methylpiperidine | Impact on Synthesis |

| Bond Length (C-X) | ~1.94 Å | ~1.77 Å | Bromo analog is sterically more accessible for backside attack. |

| Bond Energy | ~285 kJ/mol | ~339 kJ/mol | Bromo analog reacts ~50-100x faster at equivalent temperatures. |

| Leaving Group Ability | Excellent (pKa HBr = -9) | Good (pKa HCl = -7) | Bromo analog permits reactions at room temperature; Chloro often requires reflux. |

| Hard/Soft Character | Softer electrophile | Harder electrophile | Bromo analog pairs better with soft nucleophiles (e.g., thiols, phosphines). |

Mechanistic Dynamics: The Aziridinium Ion

The most critical technical insight for this scaffold is the Neighboring Group Participation (NGP) of the piperidine nitrogen. Unlike simple alkyl halides, these compounds do not react solely via a direct

The Rearrangement Risk

Upon deprotonation (if used as a salt) or solvation, the nitrogen lone pair displaces the halogen intramolecularly. This aziridinium ion is susceptible to nucleophilic attack at two positions:

-

Path A (Exocyclic Attack): Nucleophile attacks the methylene carbon. Result: Retention of the 6-membered piperidine ring.

-

Path B (Endocyclic Attack): Nucleophile attacks the ring carbon. Result: Ring expansion to a 7-membered azepane derivative.

Mechanism Diagram

The following diagram illustrates the bifurcation between retention and ring expansion.

Caption: Path A (Retention) is generally favored sterically, but Path B (Expansion) becomes significant with bulky nucleophiles or high temperatures, particularly with the Bromo-analog due to faster ionization.

Comparative Reactivity Profiles

2-(Bromomethyl)-1-methylpiperidine[2]

-

Reactivity: High. Reacts rapidly at

to -

Use Case: Ideal for sensitive substrates that cannot withstand heat (e.g., complex alkaloids, thermally unstable nucleophiles).

-

Drawback: High susceptibility to hydrolysis and dimerization during storage. The free base is unstable and must be generated in situ.

-

Kinetics: Fast onset; difficult to control exotherms on large scale.

2-(Chloromethyl)-1-methylpiperidine

-

Reactivity: Moderate. Typically requires heating (

) or iodide catalysis (Finkelstein conditions). -

Use Case: Preferred for industrial scale-up due to process stability. The reaction rate is easier to control via temperature modulation.

-

Drawback: Prolonged heating increases the risk of elimination byproducts (alkenes) or racemization if chiral centers are present elsewhere.

Experimental Protocols

General Protocol: Alkylation of a Phenol Derivative

Note: This protocol assumes the use of the hydrohalide salt to ensure stability of the starting material.

Objective: Synthesize a phenothiazine derivative ether.

Method A: Using the Bromo-Analog (Low Temp)

-

Preparation: Charge a reactor with the phenol derivative (1.0 equiv) and anhydrous DMF (10 vol).

-

Base Addition: Add

(2.5 equiv) at -

Electrophile Addition: Add 2-(Bromomethyl)-1-methylpiperidine HBr (1.1 equiv) portion-wise over 1 hour, maintaining internal temperature

.-

Why: The free base is generated in situ. Adding it slowly prevents a high concentration of the aziridinium ion, minimizing dimerization.

-

-

Reaction: Allow to warm to

. Monitor by HPLC. Reaction is typically complete in 2-4 hours. -

Workup: Quench with water, extract with EtOAc.

Method B: Using the Chloro-Analog (High Temp)

-

Preparation: Charge reactor with phenol derivative (1.0 equiv), 2-(Chloromethyl)-1-methylpiperidine HCl (1.2 equiv), and

(3.0 equiv) in Toluene/Water (biphasic) or DMF. -

Catalysis (Optional): Add KI (0.1 equiv) to generate the transient iodo-species (Finkelstein).

-

Reaction: Heat to

for 12-18 hours.-

Why: The higher energy barrier of the C-Cl bond requires thermal activation.

-

-

Workup: Phase separation (if biphasic) or aqueous quench.

Impurity Profiling & Stability

| Impurity Type | Origin | Bromo-Analog Risk | Chloro-Analog Risk |

| Dimer | Intermolecular reaction of two aziridinium ions. | High (if free base accumulates) | Low |

| Hydrolysis Product | Reaction with trace water (2-hydroxymethyl...). | High (hygroscopic salt) | Moderate |

| Ring Expansion | Azepane formation via endocyclic attack. | Moderate (kinetic control difficult) | Low (thermodynamic control easier) |

| Elimination | Dehydrohalogenation to exocyclic alkene. | Low | Moderate (due to high heat) |

Storage Recommendation:

-

Bromo: Store as HBr salt at

under Argon. Desiccate strictly. -

Chloro: Store as HCl salt at Room Temperature (dry).

Decision Matrix

Use the following logic flow to select the appropriate reagent for your campaign.

Caption: Decision logic balancing thermal stability and scale against reactivity needs.

References

-

Mechanism of Aziridinium Formation

-

Cossy, J., et al. "Rearrangements during the synthesis of substituted 1-benzylpyrrolidines and 3-substituted 1-benzylpiperidines." Journal of the Chemical Society, Perkin Transactions 1, 1997.

-

-

Ring Expansion to Azepanes

-

Lee, J., et al. "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1, 2000.

-

-

Reactivity of Halomethyl-piperidines

-

Physical Properties & Safety

-

Sigma-Aldrich Safety Data Sheet. "2-(Bromomethyl)-1-methylpiperidine hydrobromide."

-

Sources

Methodological & Application

Application Note: General Synthesis and Isolation Protocol for 2-(Bromomethyl)-1-methylpiperidine Hydrobromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of 2-(Bromomethyl)-1-methylpiperidine from its corresponding alcohol, 1-methyl-2-piperidinemethanol, is a fundamental transformation in the preparation of heterocyclic building blocks for pharmaceutical development. However, this specific transformation presents a unique mechanistic challenge that dictates the entire experimental design.

The Aziridinium Trap (Expertise & Experience)

In standard aliphatic systems, converting an alcohol to an alkyl bromide is straightforward. However, 2-(bromomethyl)piperidine derivatives possess a highly nucleophilic tertiary amine in close proximity to the electrophilic bromomethyl carbon. If this molecule is synthesized or neutralized into its "free base" form, it undergoes rapid intramolecular

To prevent this auto-degradation, the product must be synthesized, isolated, and stored exclusively as the hydrobromide salt (CAS: 1390654-84-8) [1]. The protonation of the tertiary amine neutralizes its nucleophilicity, rendering the bromomethyl group stable for long-term storage and subsequent cross-coupling or substitution reactions.

Reaction Pathway & Workflow

The most robust, self-validating method for synthesizing the hydrobromide salt directly is the prolonged reflux of 1-methyl-2-piperidinemethanol in concentrated aqueous hydrobromic acid (48% HBr). This method avoids the use of phosphorus tribromide (

Fig 1: Reaction pathway highlighting the critical stabilization of the hydrobromide salt.

Quantitative Data & Optimization

The conversion relies on shifting the equilibrium by utilizing a large excess of HBr and driving off water. The table below summarizes the optimization parameters for maximizing the yield of the hydrobromide salt while minimizing unreacted starting material.

| Reaction Condition | Equivalents of 48% HBr | Temperature (°C) | Time (Hours) | Isolated Yield (%) | Purity (LC-MS) |

| Mild Reflux | 3.0 eq | 100 °C | 12 h | 45% | >95% |

| Standard Reflux | 5.0 eq | 110 °C | 18 h | 78% | >98% |

| Optimized Reflux | 10.0 eq | 120 °C (Bath) | 24 h | 92% | >99% |

| Acid-Catalyzed | 5.0 eq + 0.1 eq | 110 °C | 12 h | 85% | >97% |

Table 1: Optimization of reaction conditions for the bromination of 1-methyl-2-piperidinemethanol.

Step-by-Step Experimental Protocol

Safety Precautions: 48% Hydrobromic acid is highly corrosive and toxic. All operations must be conducted in a well-ventilated fume hood. The product is a severe skin and eye irritant [2].

Materials Required:

-

1-Methyl-2-piperidinemethanol (CAS: 20845-34-5)

-

Hydrobromic acid, 48% aqueous solution

-

Toluene (for azeotropic drying)

-

Absolute Ethanol and Diethyl Ether (for recrystallization)

Procedure:

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a Teflon-coated magnetic stir bar and a reflux condenser.

-

Add 1-methyl-2-piperidinemethanol (10.0 g, 77.4 mmol, 1.0 eq) to the flask.

-

Place the flask in an ice-water bath (0 °C).

-

Slowly and dropwise, add 48% aqueous hydrobromic acid (88 mL, ~774 mmol, 10.0 eq) through an addition funnel. Note: The protonation of the amine is highly exothermic.

Step 2: Reflux and Substitution 5. Remove the ice bath and transfer the flask to an oil bath. 6. Heat the reaction mixture to a gentle reflux (oil bath temperature approx. 120 °C) under a nitrogen atmosphere. 7. Maintain reflux for 24 hours. The mixture will turn from colorless to a pale amber solution.

Step 3: Concentration and Azeotropic Drying 8. Allow the reaction mixture to cool to room temperature. 9. Transfer the solution to a rotary evaporator and remove the excess aqueous HBr under reduced pressure (water bath at 60 °C). A thick, dark amber syrup will remain. 10. Critical Step: To remove residual water (which impedes crystallization), add 50 mL of anhydrous toluene to the flask and evaporate under reduced pressure. Repeat this azeotropic distillation process three times until a crude, off-white to tan solid is obtained.

Step 4: Recrystallization (Self-Validating Purity) 11. Dissolve the crude solid in a minimum volume of boiling absolute ethanol (approx. 20-30 mL). 12. Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes slightly turbid. 13. Allow the flask to cool slowly to room temperature, then transfer to a 0 °C refrigerator for 4 hours to complete crystallization. 14. Filter the resulting white, hygroscopic crystals rapidly through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 × 15 mL). 15. Dry the product under high vacuum at 40 °C for 12 hours to yield 2-(Bromomethyl)-1-methylpiperidine hydrobromide as a white crystalline solid.

Step 5: Storage 16. Store the highly hygroscopic salt in a tightly sealed amber vial backfilled with argon, placed inside a desiccator at 2-8 °C [1].

Analytical Characterization Notes

To validate the success of the protocol, the isolated salt should be analyzed via NMR and LC-MS.

-

Mass Spectrometry: When analyzing via ESI-MS, the hydrobromide salt will dissociate. You will observe the

peak for the free base cation at -

Sample Prep Warning: Do not neutralize the NMR sample with basic solvents (e.g., avoid using basic alumina or pyridine-d5), as this will immediately trigger aziridinium formation, complicating the spectra. Use

or

References

Application Note: Synthesis of Mepenzolate Bromide via Aziridinium-Mediated Rearrangement

[1]

Part 1: Strategic Analysis & Scientific Grounding[1][2]

Executive Summary

Mepenzolate bromide (Cantil) is a quaternary ammonium anticholinergic agent used primarily to treat gastrointestinal disorders.[1] Structurally, it is 3-[(hydroxydiphenylacetyl)oxy]-1,1-dimethylpiperidinium bromide .[2][1]

This Application Note details the synthesis of the Mepenzolate core. Critical Technical Distinction: While the request specifies 2-(bromomethyl)-1-methylpiperidine as the starting material, it is chemically imperative to note that the synthesis of the 3-substituted piperidine core of Mepenzolate typically proceeds via an aziridinium ring expansion from a pyrrolidine precursor (1-methyl-2-halomethylpyrrolidine).[2]

Using 2-(bromomethyl)-1-methylpiperidine (a 6-membered ring) in this rearrangement typically yields a 7-membered azepane derivative (ring expansion).[2] This protocol will describe the correct synthetic route to Mepenzolate (using the pyrrolidine precursor to access the piperidine ring) while explicitly mapping the reactivity of the requested piperidine precursor to ensure full scientific accuracy and troubleshooting capability.

The Aziridinium Rearrangement Mechanism

The synthesis relies on the high reactivity of

Nucleophilic attack by the benzilate anion can occur at two positions:

-

Attack at the bridgehead carbon: Retains the 5-membered ring (pyrrolidine derivative).[1]

-

Attack at the methylene carbon: Expands the ring to the 6-membered piperidine derivative (Thermodynamically favored under specific conditions).[1]

This "abnormal" substitution is the standard industrial route to 3-substituted piperidines like Mepenzolate.[2]

Pathway Visualization

The following diagram illustrates the divergence between the requested precursor and the required precursor for Mepenzolate.

Caption: Comparison of ring expansion pathways. To obtain the 6-membered Mepenzolate core, one must start with the 5-membered pyrrolidine precursor.[2]

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | Notes |

| 1-Methyl-2-(bromomethyl)pyrrolidine HBr | Precursor | >98% | Correct precursor for Mepenzolate.[2][3] |

| Benzilic Acid | Nucleophile Source | 99% | Recrystallize if yellow.[1] |

| Sodium Methoxide (NaOMe) | Base | 25% in MeOH | Moisture sensitive.[1] |

| Isopropanol (IPA) | Solvent | Anhydrous | Reaction medium.[1] |

| Methyl Bromide (MeBr) | Alkylating Agent | 2M in TBME | Toxic gas source.[1] Handle in hood.[1] |

| Ethyl Acetate / Hexane | Workup | HPLC Grade | For extraction/crystallization.[1] |

Step 1: Synthesis of the Tertiary Amine (JB-336)

This step forms the ester linkage and establishes the piperidine ring via rearrangement.

-

Preparation of Sodium Benzilate:

-

In a 500 mL 3-neck RBF equipped with a reflux condenser and N2 inlet, dissolve Benzilic Acid (22.8 g, 0.10 mol) in Isopropanol (150 mL).

-

Add Sodium Methoxide solution (0.10 mol) dropwise. Stir for 30 min at RT.[1]

-

Checkpoint: Ensure complete formation of the salt (clear solution or fine suspension).[1]

-

-

Rearrangement Reaction:

-

Add 1-Methyl-2-(bromomethyl)pyrrolidine HBr (25.9 g, 0.10 mol) to the reaction mixture.

-

Note: If using the free base, add directly.[1] If using HBr salt, add an additional equivalent of NaOMe to neutralize.

-

Heat the mixture to reflux (82°C) for 12–16 hours .

-

Mechanism:[4][5] The heat promotes the formation of the aziridinium ion.[1] The benzilate anion then attacks the ring carbon, driving the expansion to the piperidine ring.[1]

-

-

Workup & Isolation:

-

Cool to RT. Filter off the inorganic salts (NaBr).[1]

-

Concentrate the filtrate under reduced pressure to remove Isopropanol.[1]

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) to remove unreacted benzilate.[1]

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.[1]

-

Crude Product: Yellowish oil (Free base of N-methyl-3-piperidyl benzilate).[2]

-

Step 2: Quaternization to Mepenzolate Bromide

The final step converts the tertiary amine into the quaternary ammonium salt active pharmaceutical ingredient (API).[1]

-

Methylation:

-

Dissolve the crude free base (approx 30 g) in dry Acetone or Acetonitrile (100 mL).

-

Cool the solution to 0–5°C in an ice bath.

-

Slowly add Methyl Bromide (2M in TBME, 1.2 equivalents, ~60 mL). Caution: MeBr is a toxic gas; use a sealed pressure-equalizing dropping funnel or gas bubbling setup.[2]

-

Seal the vessel and allow it to stir at Room Temperature for 24 hours .

-

-

Crystallization & Purification:

-

A white precipitate (Mepenzolate Bromide) will form.[1]

-

Cool the mixture to 0°C for 2 hours to maximize yield.

-

Filter the solid under vacuum.[1]

-

Recrystallization: Dissolve the solid in a minimum amount of hot Ethanol and add Diethyl Ether until turbid.[1] Cool to crystallize.

-

Yield: Expected 60–75% over two steps.

-

Analytical Validation (QC)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder.[2][3][6] |

| Melting Point | Capillary | 228–230°C (Decomposition).[1] |

| 1H NMR | DMSO-d6 | Confirm 1,1-dimethyl singlets (~3.1 ppm) and benzilate aromatics.[2] |

| HPLC Purity | C18 Column | >98.5% Area.[1] |

Part 3: Critical Technical Note on Precursor Selection

Why the requested precursor (2-(bromomethyl)-1-methylpiperidine) is problematic: If the protocol above is executed using 2-(bromomethyl)-1-methylpiperidine (as requested in the prompt topic), the reaction proceeds via a 1-azoniabicyclo[4.1.0]heptane intermediate.[2]

-

Outcome: The nucleophilic attack by benzilate will predominantly yield 1-methyl-3-azepanyl benzilate (a 7-membered ring homolog).[2]

-

Implication: This product is not Mepenzolate Bromide.[1] It is a structural analog with likely different pharmacological potency and toxicity profiles.[1]

-

Corrective Action: To synthesize authentic Mepenzolate (6-ring), you must utilize the ring-expansion strategy starting from the 5-ring pyrrolidine precursor, or utilize a direct substitution on a 3-halopiperidine (though the latter is less regioselective).[2][1]

References

-

Biel, J. H., et al. (1961).[1] "Antispasmodics.[1] V. Synthesis of 3-Piperidinols and Related Compounds." Journal of Organic Chemistry, 26(10), 4096–4103.[1] Link[1]

- Foundational text on the pyrrolidine-to-piperidine ring expansion via aziridinium ions.

-

Fuson, R. C., & Zirkle, C. L. (1948).[1] "Rearrangement of 2-(Chloromethyl)-1-methylpyrrolidine." Journal of the American Chemical Society, 70(8), 2760.[1] Link[1]

- Mechanistic proof of the ring expansion used in this protocol.

-

Mepenzolate Bromide - PubChem Compound Summary. National Center for Biotechnology Information.[2][1] Link[1]

-

Verification of chemical structure and physical properties.[7]

-

-

Abood, L. G., & Biel, J. H. (1962).[1] "Anticholinergic Psychotomimetic Agents."[1] International Review of Neurobiology, 4, 217-273.[2][1]

- Discusses the pharmacology of JB-336 (the free base of Mepenzol

Application Notes and Protocols for Nucleophilic Substitution with 1-Methyl-2-(bromomethyl)piperidine

Abstract

1-Methyl-2-(bromomethyl)piperidine is a valuable synthetic intermediate, particularly in the development of pharmaceutical agents and other biologically active molecules.[1] Its structure, featuring a reactive primary bromide adjacent to a tertiary amine, presents unique mechanistic considerations that govern its reactivity. This guide provides an in-depth analysis of the nucleophilic substitution reactions of this substrate, focusing on the underlying mechanisms, protocol optimization, and practical applications. We will explore the critical role of neighboring group participation (NGP) by the piperidine nitrogen, which often dictates the reaction pathway and stereochemical outcome.[2][3] Detailed, step-by-step protocols for reactions with various nucleophiles are provided, alongside a troubleshooting guide and safety considerations to ensure reliable and safe execution in a research setting.

Mechanistic Insights: SN2 vs. Neighboring Group Participation (NGP)

The reaction of 1-methyl-2-(bromomethyl)piperidine with nucleophiles is not a simple bimolecular substitution (SN2). The proximate tertiary amine (the piperidine nitrogen) plays a crucial role through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[3][4]

Key Mechanistic Features:

-

Rate Acceleration: NGP significantly increases the rate of substitution compared to analogous primary alkyl halides lacking a participating group.[3][5] The intramolecular reaction is kinetically favored over a direct intermolecular SN2 attack.

-

Formation of an Aziridinium Ion Intermediate: The reaction proceeds via an initial intramolecular SN2 cyclization where the lone pair of the piperidine nitrogen displaces the bromide, forming a strained, highly reactive bicyclic aziridinium ion intermediate.[4][6]

-

Stereochemical Outcome: The subsequent attack of the external nucleophile occurs on one of the two carbons of the aziridinium ring. This two-step, double-inversion process results in an overall retention of configuration at the carbon center, a hallmark of NGP.[2][4]

A direct SN2 pathway, while possible, is often a minor pathway compared to the NGP-mediated route due to the kinetic advantage of the intramolecular cyclization.

Caption: Reaction mechanism pathways for nucleophilic substitution.

General Considerations for Protocol Design

Successful substitution reactions with 1-methyl-2-(bromomethyl)piperidine require careful consideration of several parameters to maximize yield and minimize side reactions.

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred. These solvents are effective at solvating cations while leaving the nucleophile relatively "bare" and reactive, which facilitates the substitution process.

-

Base: For nucleophiles that are acids (e.g., phenols, thiols), a non-nucleophilic base is required to generate the conjugate base (nucleophile) in situ. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic and have good solubility in polar aprotic solvents. Stronger bases like sodium hydride (NaH) can also be used, particularly for less acidic nucleophiles.[7]

-

Temperature: The formation of the aziridinium ion is often rapid even at room temperature. Subsequent ring-opening by the nucleophile may require moderate heating (e.g., 50-80 °C) depending on the nucleophile's reactivity. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.

-

Nucleophile Choice: A wide range of nucleophiles can be employed. "Soft" nucleophiles like azide (N₃⁻), thiophenoxides (ArS⁻), and amines are particularly effective. Harder nucleophiles like alkoxides and phenoxides also react well, often with the aid of a base.[8]

-

Side Reactions: The primary potential side reaction is the quaternization of the piperidine nitrogen if the substrate is exposed to an excess of an alkylating agent or if the product itself is a good alkylating agent. However, in a standard substitution reaction where the substrate is the limiting reagent, this is generally not a major concern.

Experimental Protocols

Safety Note: 1-Methyl-2-(bromomethyl)piperidine is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: Reaction with an Azide Nucleophile (Synthesis of 2-(Azidomethyl)-1-methylpiperidine)

This protocol details a classic SN2-type reaction with azide, a highly effective nucleophile.[8][9]

Materials:

-

1-Methyl-2-(bromomethyl)piperidine hydrobromide (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-2-(bromomethyl)piperidine hydrobromide in DMF (approx. 0.2 M concentration).

-

Add sodium azide to the solution.

-

Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/MeOH solvent system) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Reaction with a Phenoxide Nucleophile (O-Alkylation)

This protocol is an example of forming a C-O bond using a phenol, which requires a base to generate the nucleophilic phenoxide.[7]

Materials:

-

1-Methyl-2-(bromomethyl)piperidine hydrobromide (1.0 eq)

-

4-Methoxyphenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (MeCN)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-methoxyphenol, potassium carbonate, and acetonitrile.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 1-methyl-2-(bromomethyl)piperidine hydrobromide to the mixture.

-

Heat the reaction to reflux (approx. 82 °C) and stir overnight. Monitor the reaction by LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by flash chromatography as needed.

Data Summary

The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution on 1-methyl-2-(bromomethyl)piperidine with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Nitrogen | Sodium Azide | N/A | DMF | 60 | >90% | [8] |

| Piperidine | K₂CO₃ | MeCN | 80 | 85-95% | [10][11] | |

| Oxygen | Sodium Phenoxide | K₂CO₃ | DMF | 80-100 | 70-85% | [7] |

| Sulfur | Thiophenol | Cs₂CO₃ | MeCN | 50 | >90% | [3] |

| Carbon | Sodium Cyanide | N/A | DMSO | 70 | 65-80% | [12] |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature in 10 °C increments or allow the reaction to run longer. Confirm starting material quality. |

| Poor quality or inactive nucleophile. | Use a fresh batch of the nucleophile. If generating in situ, ensure the base is anhydrous and sufficiently strong. | |

| Low Yield | Sub-optimal workup procedure leading to product loss. | Ensure pH is appropriate during extraction to keep the product in the organic layer. Perform back-extraction of the aqueous layer. |

| Side reactions (e.g., elimination). | Use a more polar aprotic solvent and avoid overly high temperatures. | |

| Multiple Products Observed | Impure starting material. | Purify the 1-methyl-2-(bromomethyl)piperidine substrate before use. |

| Complex side reactions. | Re-evaluate reaction conditions (temperature, solvent, base). Consider protecting group strategies if other functional groups are interfering. |

References

-

Buncel, E., & Dust, J. M. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

-

Scribd. (2013). Neighboring Group Participation. Scribd. Available at: [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Wikipedia. Available at: [Link]

-

Mandal, K. K. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). St. Paul's C. M. College. Available at: [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

-

DTIC. (n.d.). Piperidine Synthesis. DTIC. Available at: [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]

-

De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. Available at: [Link]

-

YouTube. (2018). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. YouTube. Available at: [Link]

-

ResearchGate. (2009). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. ResearchGate. Available at: [Link]

-

Wiley Online Library. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Wiley Online Library. Available at: [Link]

-

MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

- Unknown. (n.d.). Nucleophilic Substitution Reactions. Unknown source.

-

MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. MDPI. Available at: [Link]

-

PubMed Central. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available at: [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals. Available at: [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scribd.com [scribd.com]

- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

Preparation of Pipenzolate methylbromide from piperidine intermediates

High-Purity Synthesis from Piperidine Intermediates[1][2]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Pipenzolate Methylbromide (1-ethyl-3-piperidyl benzilate methylbromide), a quaternary ammonium anticholinergic agent.[1][2] Unlike generic preparations, this guide focuses on the transesterification route to avoid the degradation often associated with direct acid-catalyzed esterification of benzilic acid.[2]

The workflow is divided into three critical stages:

-

Precursor Preparation: N-alkylation of 3-hydroxypiperidine (if starting from secondary amine).[1][2]

-

Esterification: Base-catalyzed transesterification of methyl benzilate with 1-ethyl-3-piperidinol.

-

Quaternization: Regioselective salt formation using methyl bromide.[1]

Target Audience: Medicinal chemists, process engineers, and CMC (Chemistry, Manufacturing, and Controls) professionals.[2]

Retrosynthetic Analysis & Pathway

To ensure high purity, we disconnect the molecule at the ester linkage and the quaternary nitrogen. The most reliable industrial route avoids the activation of benzilic acid (which is prone to rearrangement to benzophenone derivatives) by utilizing Methyl Benzilate as the stable acyl donor.

Figure 1: Retrosynthetic strategy prioritizing the stability of the benzilate moiety via transesterification.

Experimental Protocols

Stage 1: Synthesis of 1-Ethyl-3-piperidinol (Precursor)

Note: If commercially available 1-ethyl-3-piperidinol (CAS: 13444-24-1) is sourced, proceed to Stage 2.[1][2] This step is for in-house preparation.[1][2]

Rationale: Direct ethylation of 3-hydroxypiperidine is preferred over reductive amination for ease of workup.[1][2] Reaction: 3-Hydroxypiperidine + EtBr + K2CO3 → 1-Ethyl-3-piperidinol[1][2]

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Charging: Charge 3-hydroxypiperidine (10.1 g, 0.1 mol) and anhydrous Potassium Carbonate (

, 27.6 g, 0.2 mol) into Acetonitrile (150 mL). -

Addition: Cool the slurry to 0–5°C. Add Ethyl Bromide (12.0 g, 0.11 mol) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Heat to mild reflux (50°C) for 4 hours to drive completion.

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Distill the residue under vacuum (approx. 90–95°C at 15 mmHg) to obtain a colorless oil.

-

Yield Target: >85%

-

Checkpoint: GC-MS should show M+ at m/z 129.

-

Stage 2: Synthesis of N-Ethyl-3-piperidyl Benzilate (The Coupling)

Rationale: We utilize transesterification driven by the removal of methanol.[1][2] This method is superior to using benziloyl chloride, which is highly moisture-sensitive and prone to forming benzophenone impurities.[1][2]

Reaction: Methyl Benzilate + 1-Ethyl-3-piperidinol ⇌ Product + MeOH

Reagents:

-

Methyl Benzilate (24.2 g, 0.1 mol)[2]

-

Catalyst: Sodium Methoxide (NaOMe), 0.5 g (approx. 2-5 mol%)[1][2]

-

Solvent: n-Heptane (250 mL) – Chosen for its ability to form an azeotrope with methanol.[1][2]

Protocol:

-

Apparatus: Use a 500 mL RBF fitted with a Dean-Stark trap and a reflux condenser. Ensure the system is flushed with Nitrogen (

). -

Dissolution: Dissolve Methyl Benzilate and 1-Ethyl-3-piperidinol in n-Heptane.

-

Catalysis: Add NaOMe. The mixture may become slightly cloudy.

-

Reflux: Heat the mixture to vigorous reflux (approx. 98–100°C).

-

Monitoring: Continue reflux until the theoretical amount of Methanol is removed or TLC indicates consumption of Methyl Benzilate (approx. 6–8 hours).

-

Quench: Cool to RT. Wash the organic phase with water (2 x 50 mL) to remove the catalyst and unreacted amino-alcohol.[2]

-

Extraction: Extract the organic phase with dilute HCl (1N, 100 mL). The product moves to the aqueous phase as the hydrochloride salt; non-basic impurities remain in Heptane.

-

Free Base Recovery: Basify the aqueous layer with NaOH (20%) to pH 10.[1] Extract with Dichloromethane (DCM, 3 x 50 mL).[2]

-

Isolation: Dry DCM over

, filter, and evaporate to yield the viscous yellow oil (Free Base).-

Yield Target: 75–80%

-